molecular formula C16H11FO3 B3042190 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin CAS No. 527751-35-5

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin

Cat. No. B3042190
CAS RN: 527751-35-5
M. Wt: 270.25 g/mol
InChI Key: FFQJZDHNXHPJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin is a coumarin derivative. Coumarins are a type of chemical compound found in many plants. They have a distinctive sweet scent, and are used in perfumes and flavorings. They also have various biological activities and are used in some types of drugs .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin would be characterized by the coumarin backbone, which is a lactone derived from ortho-hydroxycinnamic acid. It would have a fluorine atom at the 6 position, a hydroxyphenyl group at the 3 position, and a methyl group at the 4 position .


Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions. For example, they can be hydrolyzed to yield phenols and cinnamic acids. They can also undergo addition reactions at the double bond, and substitutions at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin would depend on its specific structure. In general, coumarins are crystalline compounds that are often fluorescent. They are usually soluble in organic solvents, but less soluble in water .

Mechanism of Action

The mechanism of action of a coumarin derivative would depend on its specific biological activity. Some coumarins, for example, inhibit the enzyme cyclooxygenase, and are used as anti-inflammatory drugs .

Safety and Hazards

The safety and hazards of a specific coumarin derivative would depend on its specific structure and biological activity. Some coumarins are toxic, especially to rodents, and can cause liver damage. They can also cause photosensitivity .

Future Directions

Future research on 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve studying its safety and potential uses in medicine or other fields .

properties

IUPAC Name

6-fluoro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJZDHNXHPJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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